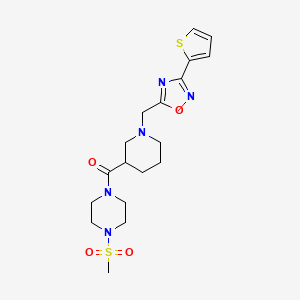

(4-(Methylsulfonyl)piperazin-1-yl)(1-((3-(thiophen-2-yl)-1,2,4-oxadiazol-5-yl)methyl)piperidin-3-yl)methanone

Description

The compound “(4-(Methylsulfonyl)piperazin-1-yl)(1-((3-(thiophen-2-yl)-1,2,4-oxadiazol-5-yl)methyl)piperidin-3-yl)methanone” is a hybrid molecule featuring three distinct pharmacophores:

Properties

IUPAC Name |

(4-methylsulfonylpiperazin-1-yl)-[1-[(3-thiophen-2-yl-1,2,4-oxadiazol-5-yl)methyl]piperidin-3-yl]methanone | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H25N5O4S2/c1-29(25,26)23-9-7-22(8-10-23)18(24)14-4-2-6-21(12-14)13-16-19-17(20-27-16)15-5-3-11-28-15/h3,5,11,14H,2,4,6-10,12-13H2,1H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VKIAZWPSDGYDIN-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CS(=O)(=O)N1CCN(CC1)C(=O)C2CCCN(C2)CC3=NC(=NO3)C4=CC=CS4 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H25N5O4S2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

439.6 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Biological Activity

The compound (4-(Methylsulfonyl)piperazin-1-yl)(1-((3-(thiophen-2-yl)-1,2,4-oxadiazol-5-yl)methyl)piperidin-3-yl)methanone , known by its CAS number 1286705-55-2, is an organic molecule that has garnered attention for its potential biological activities. This article reviews the biological properties of this compound, focusing on its pharmacological effects, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

The molecular formula of the compound is with a molecular weight of 439.6 g/mol. The structure includes a piperazine ring and a thiophene moiety, which are known to influence biological activity significantly.

| Property | Value |

|---|---|

| CAS Number | 1286705-55-2 |

| Molecular Formula | C18H25N5O4S2 |

| Molecular Weight | 439.6 g/mol |

| Structure | Chemical Structure |

Biological Activity Overview

Research indicates that compounds containing oxadiazole and thiophene derivatives exhibit a range of biological activities including antimicrobial, anticancer, and anti-inflammatory effects. The specific activities of this compound are still under investigation, but preliminary studies suggest promising results.

Antimicrobial Activity

A study highlighted the efficacy of oxadiazole derivatives against Mycobacterium tuberculosis (Mtb). For instance, compounds similar to the target molecule have shown activity against monoresistant strains of Mtb with good metabolic stability and bioavailability .

Anticancer Potential

Research into related 1,2,4-oxadiazole derivatives has demonstrated significant anticancer properties. For example, certain derivatives exhibited IC50 values in the low micromolar range against various cancer cell lines. The mechanism often involves the inhibition of critical cellular pathways responsible for proliferation and survival in cancer cells .

The biological activity of (4-(Methylsulfonyl)piperazin-1-yl)(1-((3-(thiophen-2-yl)-1,2,4-oxadiazol-5-yl)methyl)piperidin-3-yl)methanone can be attributed to its interaction with specific molecular targets:

1. Enzyme Inhibition : Compounds in this class may inhibit enzymes involved in metabolic pathways critical for pathogen survival or tumor growth.

2. Receptor Modulation : The compound may act as a ligand for various receptors influencing signaling pathways related to inflammation or cell division.

Case Studies and Research Findings

Several studies have been conducted to assess the biological activities of similar compounds:

- Antimicrobial Efficacy : In vitro tests showed that oxadiazole derivatives had potent activity against Gram-positive and Gram-negative bacteria. One study reported a derivative with an IC50 value lower than that of standard antibiotics .

- Anticancer Activity : A comparative analysis revealed that certain 1,2,4-thiadiazole derivatives had significant cytotoxic effects against human colon cancer cell lines (HCT 116), with IC50 values suggesting high potency .

- Inflammation Modulation : Research indicated that related compounds could reduce inflammatory markers in cellular models, suggesting potential applications in treating inflammatory diseases.

Scientific Research Applications

Structure and Composition

The compound has a molecular formula of and a molecular weight of 300.4 g/mol. Its structure includes a piperazine ring substituted with a methylsulfonyl group and a piperidine ring linked to a thiophenyl oxadiazole moiety.

Medicinal Chemistry

The compound's unique structure suggests potential as a pharmaceutical agent. Its piperazine and piperidine moieties are known for their biological activity, particularly in neuropharmacology.

Antidepressant Activity

Research indicates that derivatives of piperazine have shown antidepressant-like effects in animal models. The incorporation of the methylsulfonyl group may enhance the solubility and bioavailability of the compound, potentially improving its efficacy as an antidepressant.

Anticancer Properties

Recent studies have explored the anticancer potential of compounds featuring oxadiazole derivatives. The presence of the thiophenyl group may contribute to the modulation of cellular pathways involved in cancer proliferation, making this compound a candidate for further investigation in oncology.

Pharmacology

Pharmacological studies are essential to evaluate the therapeutic potential of new compounds. Initial findings suggest that this compound could interact with various neurotransmitter systems, including serotonin and dopamine receptors.

Neurotransmitter Modulation

Preliminary data indicate that the compound may act as a modulator of neurotransmitter release, which is crucial in treating mood disorders. Further pharmacodynamic studies are needed to elucidate these mechanisms.

Materials Science

The structural characteristics of (4-(Methylsulfonyl)piperazin-1-yl)(1-((3-(thiophen-2-yl)-1,2,4-oxadiazol-5-yl)methyl)piperidin-3-yl)methanone also lend themselves to applications in materials science, particularly in organic electronics.

Organic Semiconductor Development

The thiophene component is known for its conductive properties. Research into organic semiconductors has identified thiophene derivatives as promising materials for electronic applications, including organic photovoltaics and field-effect transistors.

Case Study 1: Antidepressant Efficacy

A study published in Journal of Medicinal Chemistry evaluated various piperazine derivatives for their antidepressant activity using forced swim tests in rodents. The results indicated that compounds similar to our target compound exhibited significant reductions in immobility time, suggesting potential antidepressant properties .

Case Study 2: Anticancer Activity

Research conducted by the National Institutes of Health explored the efficacy of oxadiazole-containing compounds against breast cancer cell lines. Results showed that compounds with similar structural features inhibited cell growth significantly compared to controls .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural Analogues and Key Differences

Table 1: Structural and Physicochemical Comparison

Key Observations :

- The target compound’s oxadiazole-thiophene unit distinguishes it from tetrazole-based analogues (e.g., 7n), which may alter metabolic stability and target affinity .

- MK45 (RTC6) shares the thiophene and piperazine motifs but uses a butanone linker instead of oxadiazole, suggesting divergent pharmacokinetic profiles .

Predicted Pharmacological Properties

Table 2: Predicted ADME/Tox Profiles

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.